molecular formula C24H27NO6 B021511 Platencin CAS No. 869898-86-2

Platencin

Cat. No. B021511
M. Wt: 425.5 g/mol
InChI Key: DWUHGPPFFABTIY-RLWZQHMASA-N
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Description

Synthesis Analysis

The synthesis of Platencin has been approached through various innovative methods, aiming at the construction of its complex molecular structure efficiently. Key strategies include organocatalytic approaches to form the [2.2.2] bicyclic core, radical reductive elimination, Au-catalyzed Meyer–Schuster rearrangement, Rh-catalyzed chemo- and diastereoselective hydrosilylation (Wang et al., 2015), and enantioselective decarboxylation alkylation, aldehyde/olefin radical cyclization, and regioselective aldol cyclization (Stoltz et al., 2018). These methods provide rapid access to Platencin’s core structure with minimal protective-group operations and showcase the power of modern synthetic chemistry in accessing complex natural products.

Molecular Structure Analysis

Platencin’s molecular structure is notable for its complexity, featuring a highly congested framework with multiple quaternary centers and a bicyclic core. The molecular architecture involves a diastereoselective Diels-Alder reaction and a ring-closing metathesis to generate its strained tricyclic skeleton, highlighting the molecule's intricate structure (Tiefenbacher & Mulzer, 2009).

Chemical Reactions and Properties

Platencin’s synthesis has illuminated various chemical reactions and properties, including Claisen rearrangement, radical cyclization, and oxygen-mediated palladium-catalyzed cycloalkenylation. These reactions underline Platencin's reactivity and the strategic synthetic routes employed to construct its complex structure efficiently (Palanichamy et al., 2011).

Physical Properties Analysis

The physical properties of Platencin, such as solubility, melting point, and crystalline structure, are crucial for its formulation and application. However, detailed studies focusing explicitly on these physical characteristics are limited in the current literature, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties of Platencin, including its stability, reactivity under different conditions, and interactions with biological targets, are central to its function as an antibiotic. Its unique mode of action involves the dual inhibition of lipid elongation enzymes FabF and FabH, representing a novel class of antibacterials with potent activity against resistant strains (Nicolaou et al., 2009).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Platencin, along with platensimycin and platensilin, are members of an emerging family of bacterial natural products that have been intensively pursued as promising antibacterial and antidiabetic drug leads .

Methods of Application or Experimental Procedures

These compounds were discovered from the strain Streptomyces platensis through systematic screening . The production of these compounds has been engineered by implementing a CRISPR-Cas9 system in S. platensis CB00739 . This technology was used to construct designer recombinant strains S. platensis SB12051, SB12052, and SB12053, which produced platensimycin, platencin, and platensilin with the highest titers at 836 mg L −1, 791 mg L −1, and 40 mg L −1, respectively .

Results or Outcomes

The engineered production of these compounds has led to the discovery of new diterpene synthase chemistries and the development of platform strains for future diterpenoid biosynthesis engineering .

Inhibitor of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH)

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Platencin has been defined as a promising agent for fighting multidrug resistance in bacteria by targeting type II fatty acid synthesis .

Methods of Application or Experimental Procedures

The specific conformational change, known as the ‘open configuration’, is required for platencin to bind the enzyme . Once bound to the active site of FabF, platencin engages in hydrogen-bonding interactions with key amino acid residues .

Results or Outcomes

The ability of platencin to bind to the enzyme and form hydrogen bonds halts the elongation of the fatty acid chain, eventually leading to inhibition of the fatty acid synthetic pathway .

Biosynthetic Pathway Engineering and Fermentation Medium Optimization

Specific Scientific Field

This application falls under the field of Industrial Microbiology and Biotechnology .

Summary of the Application

The biosynthetic pathway of Platencin has been manipulated using a CRISPR-Cas9 system in Streptomyces platensis CB00739 to develop an expedient method to manipulate the Platencin biosynthetic machinery in vivo .

Methods of Application or Experimental Procedures

Designer recombinant strains S. platensis SB12051, SB12052, and SB12053 were constructed, which produced Platencin with the highest titers at 791 mg L −1 . The strains were grown at 28°C on solid ISP2 and ISP4 medium for sporulation or liquid tryptic soy broth for growth of mycelium, seed cultures, and isolation of genomic DNA .

Results or Outcomes

The implementation of a CRISPR-Cas9 system in Streptomyces platensis CB00739 enabled the construction of a suite of designer recombinant strains for the overproduction of platensimycin, platencin, and platensilin .

Chemoenzymatic Total Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

A second-generation chemoenzymatic total synthesis of Platencin has been developed . This involves a mild and efficient bifunctional Lewis acid-induced cascade cyclization reaction for rapid construction of the tricyclic core of ent-kaurenoids .

Methods of Application or Experimental Procedures

The synthesis involves using an enantiomerically pure cis-1,2-dihydrocatechol derived from the whole-cell biotransformation of iodobenzene . Simple chemical manipulations of this metabolite provide a triene that engages in a thermally promoted intramolecular Diels–Alder reaction to establish the octahydro-2H-2,4a-ethanonaphthalene core of platencin .

Results or Outcomes

The synthesis of Platencin through this method provides a new route for the production of this potent antibacterial agent .

Semi-Defined Medium Supporting Production

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

A semi-defined medium has been developed to support the production of Platencin by Streptomyces platensis .

Methods of Application or Experimental Procedures

A number of media with varying degrees of chemical definition and solubility were tested and developed using the Merck medium as the starting point . The latest production medium, PM5, is soluble and semi-defined .

Results or Outcomes

The PM5 medium yields suitable production of Platencin, as shown by agar diffusion assays, bioautography, and HPLC .

Safety And Hazards

When handling platencin, avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,4-dihydroxy-3-[3-[(1S,5S,6R,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUHGPPFFABTIY-RLWZQHMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CCC2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2C[C@@H]3CC[C@]2(CC3=C)C=CC1=O)CCC(=O)NC4=C(C=CC(=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platencin

CAS RN

869898-86-2
Record name Platencin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869898862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PLATENCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK356W8OOB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
JD Rudolf, LB Dong, B Shen - Biochemical pharmacology, 2017 - Elsevier
Natural products have served as the main source of drugs and drug leads, and natural products produced by microorganisms are one of the most prevalent sources of clinical antibiotics…
Number of citations: 47 www.sciencedirect.com
KC Nicolaou, GS Tria, DJ Edmonds - Angewandte Chemie, 2008 - Wiley Online Library
The evolution of bacteria with resistance towards clinically used antibiotics requires constant efforts in the search for new antibacterial compounds to target these menacing strains.[1] …
Number of citations: 154 onlinelibrary.wiley.com
E Martens, AL Demain - The Journal of antibiotics, 2011 - nature.com
… Platensimycin and platencin are novel antibiotics produced … enzyme FabF, whereas platencin inhibits both FabF and FabH. … are as active as platensimycin and platencin. Using tools of …
Number of citations: 86 www.nature.com
KC Nicolaou, GS Tria, DJ Edmonds… - Journal of the American …, 2009 - ACS Publications
… and platencin, isolated from the bacterial strain Streptomyces platensis, represent a novel class of natural products exhibiting unique and potent antibacterial activity. Platencin… platencin, …
Number of citations: 96 pubs.acs.org
J Hayashida, VH Rawal - Angewandte Chemie International …, 2008 - Wiley Online Library
… In the syntheses of platensimycin and platencin, fully or partially protected … platencin (1) in 62 % yield. In summary, we have developed a concise and stereocontrolled route to platencin. …
Number of citations: 108 onlinelibrary.wiley.com
K Palanichamy, KP Kaliappan - Chemistry–An Asian Journal, 2010 - Wiley Online Library
… Averting a crisis: Discovery of the new class of antibiotics platensimycin and platencin that work with a … , platencin, and their analogues and congeners is provided in this Focus Review. …
Number of citations: 74 onlinelibrary.wiley.com
J Wang, S Kodali, SH Lee, A Galgoci… - Proceedings of the …, 2007 - National Acad Sciences
Emergence of bacterial resistance is a major issue for all classes of antibiotics; therefore, the identification of new classes is critically needed. Recently we reported the discovery of …
Number of citations: 429 www.pnas.org
GN Varseev, ME Maier - Angewandte Chemie International …, 2009 - Wiley Online Library
… of seven platencin syntheses. We also became interested in the synthesis of platencin and … -workers 11c in their syntheses of platencin. We conceived a related strategy independently (…
Number of citations: 56 onlinelibrary.wiley.com
K Tiefenbacher, J Mulzer - Angewandte Chemie International …, 2008 - Wiley Online Library
… Even more thrilling was the isolation of a second potent antibiotic named platencin 2 (2) from the same microorganism. Compounds 1 and 2 block the condensing enzymes FabH …
Number of citations: 73 onlinelibrary.wiley.com
KC Nicolaou, QY Toh, DYK Chen - Journal of the American …, 2008 - ACS Publications
… Through application of RNA silencing technologies, platensimycin and platencin were identified from a high-throughput screening of natural product extracts. While platensimycin …
Number of citations: 87 pubs.acs.org

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